![molecular formula C11H19NO3S B186988 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine CAS No. 1731-61-9](/img/structure/B186988.png)
4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a bicyclic morpholine derivative that has a unique structure and properties, making it a promising candidate for research purposes.
Wirkmechanismus
The mechanism of action of 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine is not fully understood, but it is believed to be related to its unique structure. The compound has a bicyclic structure that contains both a morpholine and a thiabicyclic ring, which may contribute to its electronic properties.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine. However, some studies have suggested that the compound may have potential as an antibacterial agent due to its ability to disrupt bacterial cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine in lab experiments is its unique structure and properties, which make it a promising candidate for various applications. However, one of the limitations is the lack of information available on its toxicity and potential side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine. One area of interest is in the development of new electronic devices using this compound. Additionally, further research is needed to fully understand the mechanism of action and potential applications of this compound in other fields such as medicine and materials science. Finally, more research is needed to determine the toxicity and potential side effects of this compound, which will be important for its future use in various applications.
Synthesemethoden
The synthesis of 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine involves the reaction between morpholine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a thiol compound such as thiourea or cysteine. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine has several potential applications in scientific research. One of the most promising areas of research is in the field of organic electronics. This compound has been shown to exhibit excellent electron-transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
Eigenschaften
CAS-Nummer |
1731-61-9 |
|---|---|
Produktname |
4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine |
Molekularformel |
C11H19NO3S |
Molekulargewicht |
245.34 g/mol |
IUPAC-Name |
1-morpholin-4-yl-7λ6-thiabicyclo[4.2.0]octane 7,7-dioxide |
InChI |
InChI=1S/C11H19NO3S/c13-16(14)9-11(4-2-1-3-10(11)16)12-5-7-15-8-6-12/h10H,1-9H2 |
InChI-Schlüssel |
SDSJLPWJNCDWMK-UHFFFAOYSA-N |
SMILES |
C1CCC2(CS(=O)(=O)C2C1)N3CCOCC3 |
Kanonische SMILES |
C1CCC2(CS(=O)(=O)C2C1)N3CCOCC3 |
Andere CAS-Nummern |
1731-61-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



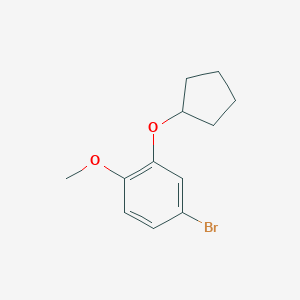
![N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide](/img/structure/B186908.png)
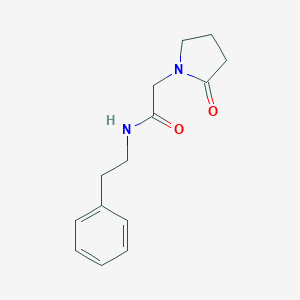
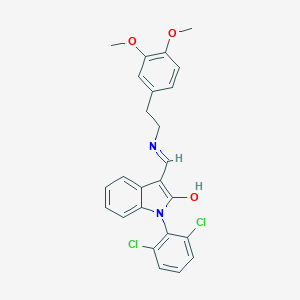
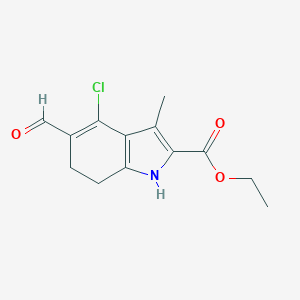
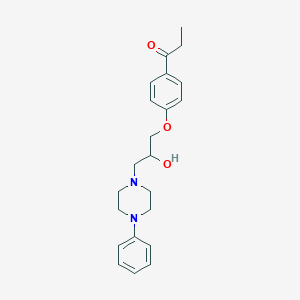
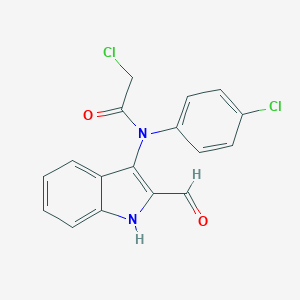
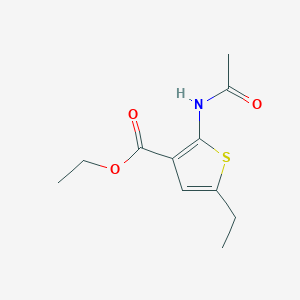
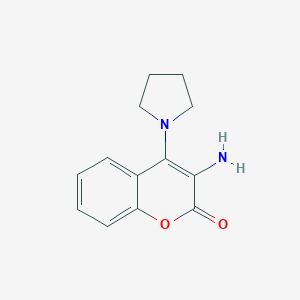
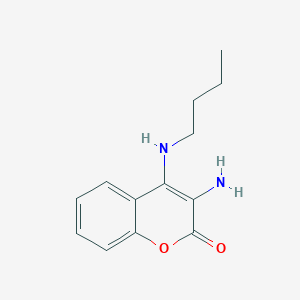
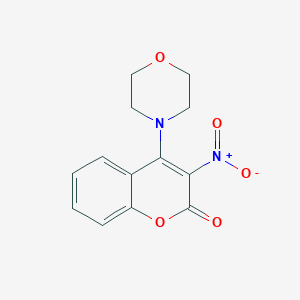
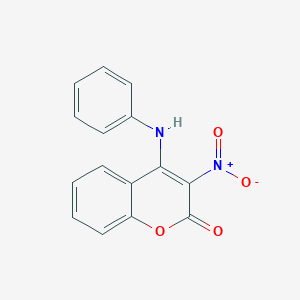
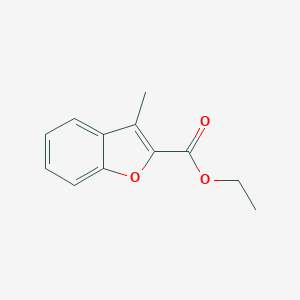
![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)